4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde
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Overview
Description
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxypyrrolidine ring, and a benzaldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves several steps. One common method includes the bromination of 2-(3-hydroxypyrrolidin-1-yl)benzaldehyde. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the benzaldehyde ring .
Industrial production methods may involve bulk synthesis techniques, where the compound is produced in larger quantities using similar reaction conditions but optimized for scale. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: Research into potential therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The specific pathways and targets involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzamide: Similar structure but with an amide group instead of an aldehyde.
Biological Activity
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a hydroxypyrrolidine moiety. These characteristics suggest potential biological activities, particularly in relation to neurotransmitter systems and enzyme interactions. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrN1O1, with a molecular weight of approximately 270.12 g/mol. The structure includes:
- A bromine atom at the para position relative to the aldehyde group.
- A hydroxypyrrolidine ring , which is known for its influence on central nervous system activity.
This combination enhances the compound's reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.
Neurotransmitter Interaction
Preliminary studies indicate that this compound may interact with neurotransmitter systems. The presence of the pyrrolidine ring suggests potential effects on neurotransmitter receptors, which could modulate central nervous system functions. Specifically, it may influence pathways related to mood regulation and cognitive function.
Antimicrobial Properties
Research has suggested that compounds similar to this compound exhibit antimicrobial activity. For instance, structural analogs have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been shown to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This mechanism could elucidate its therapeutic effects and side effects, contributing to a better understanding of its pharmacodynamics and pharmacokinetics.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inflammatory Response Modulation :
-
Antitrypanosomal Activity :
- Research into related compounds has identified promising antitrypanosomal activities against Trypanosoma brucei, which causes human African trypanosomiasis. These studies highlight the potential for derivatives like this compound to serve as leads in developing new treatments for neglected diseases .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
This compound | C10H12BrN | Hydroxypyrrolidine moiety | Potential CNS activity due to pyrrolidine |
5-Bromo-2-hydroxybenzaldehyde | C7H5BrO | Contains hydroxyl group | Lacks pyrrolidine structure |
Benzaldehyde, 2-bromo-4-(1-pyrrolidinyl) | C10H10BrN | Pyrrolidine ring present | No hydroxyl group; different reactivity |
The unique combination of the bromine substituent and hydroxypyrrolidine moiety distinguishes this compound from other similar compounds, potentially enhancing its biological activity and applications in medicinal chemistry.
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12BrNO2/c12-9-2-1-8(7-14)11(5-9)13-4-3-10(15)6-13/h1-2,5,7,10,15H,3-4,6H2 |
InChI Key |
GJNJLPSDJFPTIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
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